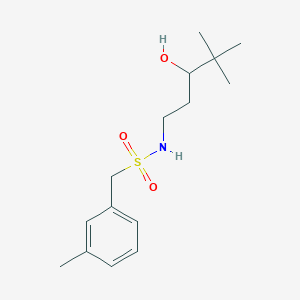

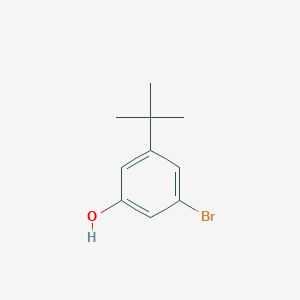

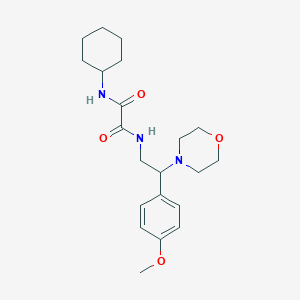

![molecular formula C22H17F2N3O3S2 B2991241 2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 922452-25-3](/img/structure/B2991241.png)

2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a benzothiazole derivative . Benzothiazole derivatives are a very important class of compounds due to their wide range of pharmaceutical and therapeutic activities .

Synthesis Analysis

The synthesis of similar compounds starts from benzofuran-2-methanal, 6-substituted benzothiazole-2-amines, and malonic esters . The structures of the newly synthesized compounds were confirmed by 1H-NMR, 13C-NMR, IR spectra, and MS (HREI) analysis .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by 1H-NMR, 13C-NMR, IR spectra, and MS (HREI) analysis .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the reaction of the 2-bromodimedone with cyanothioacetamide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by solvent polarity. Solvent-polarity-related photo-induced hydrogen bonding effects of pPhOH indicate nonpolar aprotic solvents largely enhance S1-state hydrogen bonding interactions .Aplicaciones Científicas De Investigación

Antimalarial and Antiviral Research

Theoretical investigations have highlighted the antimalarial activities of sulfonamide derivatives, showing promising results against Plasmodium falciparum, the parasite responsible for malaria. Additionally, molecular docking studies have revealed these compounds' potential efficacy against SARS-CoV-2, the virus causing COVID-19, by inhibiting key viral proteins (Fahim & Ismael, 2021).

Anticancer Activity

Several studies have explored the anticancer properties of sulfonamide derivatives. For example, N-(2-chloro-5-(2-acetylaminobenzo[d]thiazol-6-yl)pyridin-3-yl)-4-fluorophenylsulfonamide and related compounds have been synthesized and evaluated for their ability to inhibit PI3K and mTOR, two critical enzymes in cancer progression. These compounds have shown significant antiproliferative activities against various cancer cell lines with reduced toxicity, suggesting potential as cancer therapies with lower side effects (Xie et al., 2015).

Antimicrobial and Antibacterial Studies

Research on sulfonamide derivatives has also extended into antimicrobial and antibacterial applications. These compounds have demonstrated effective antimicrobial activity against a range of bacterial and fungal strains, offering potential for the development of new antibacterial agents (Patel & Agravat, 2007); (Patel & Agravat, 2009).

Photovoltaic Efficiency and Molecular Docking

Sulfonamide analogs have been explored for their photovoltaic efficiency, demonstrating potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies include spectroscopic and quantum mechanical analyses, highlighting these compounds' light harvesting efficiencies and their interactions with biological targets such as cyclooxygenase 1 (COX1), suggesting broader applications in both renewable energy and biomedicine (Mary et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

2-benzylsulfonyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N3O3S2/c23-16-10-18(24)21-19(11-16)31-22(26-21)27(12-17-8-4-5-9-25-17)20(28)14-32(29,30)13-15-6-2-1-3-7-15/h1-11H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSJKZNNMDLRBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

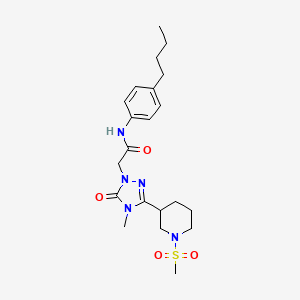

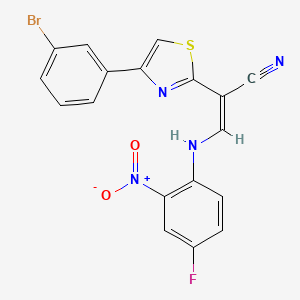

![6-[4-(dimethylamino)benzyl]-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2991164.png)

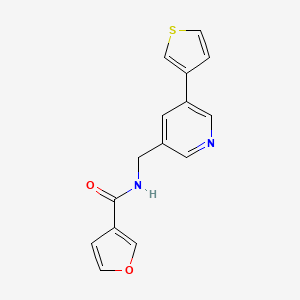

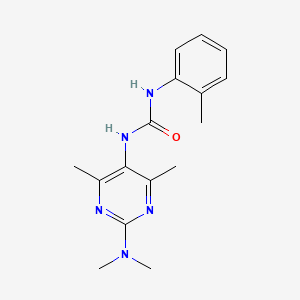

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2991167.png)

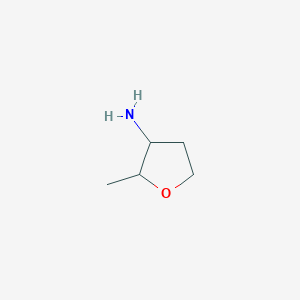

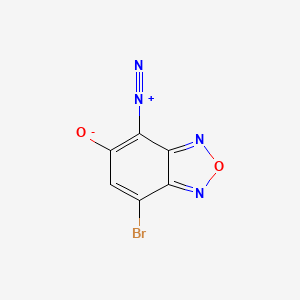

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B2991168.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2991169.png)

![1-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2991177.png)